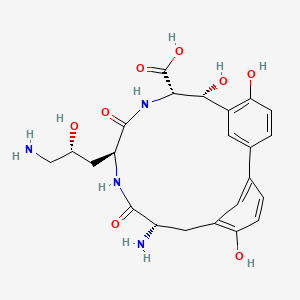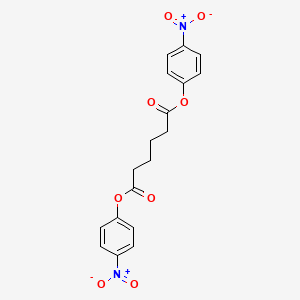
Ácido anacárdico
Descripción general
Descripción
El ácido anacárdico es un lípido fenólico que se encuentra principalmente en la cáscara de la nuez de la anacardo (Anacardium occidentale). Es un líquido amarillo que es parcialmente miscible con etanol y éter, pero casi inmiscible con agua. Químicamente, el ácido anacárdico es una mezcla de varios compuestos orgánicos estrechamente relacionados, cada uno de los cuales consiste en un ácido salicílico sustituido con una cadena alquílica que tiene 15 o 17 átomos de carbono. El grupo alquilo puede ser saturado o insaturado, y la mezcla exacta depende de la especie de la planta .
Aplicaciones Científicas De Investigación
El ácido anacárdico tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El ácido anacárdico ejerce sus efectos a través de varios mecanismos:
Actividad Antibacteriana: Interfiere con las paredes celulares bacterianas e inhibe las enzimas esenciales.
Actividad Anticancerígena: Inhibe la actividad de la acetiltransferasa de histonas (HAT), lo que lleva a la supresión de la proliferación de células cancerosas.
Actividad Antiinflamatoria: Inhibe la activación del factor nuclear kappa B (NF-κB), reduciendo la inflamación.
Compuestos Similares:
Cardanol: Una forma reducida del ácido anacárdico con actividades biológicas similares pero menos potentes.
Cardol: Otro compuesto fenólico que se encuentra en el CNSL con propiedades químicas distintas.
Urushiol: Una forma ácida del urushiol, que causa reacciones alérgicas en la piel.
Unicidad: El ácido anacárdico es único debido a su combinación de grupos funcionales fenólicos y carboxílicos, junto con una larga cadena lateral alquílica. Esta estructura confiere una amplia gama de actividades biológicas y lo convierte en un compuesto versátil para diversas aplicaciones .
Análisis Bioquímico
Biochemical Properties
Anacardic acid plays a significant role in various biochemical reactions. It is known to inhibit histone acetyltransferases, specifically p300 and PCAF, with IC50 values of approximately 8.5 μM and 5 μM, respectively . This inhibition affects the acetylation of histones, thereby influencing gene expression. Anacardic acid also interacts with matrix metalloproteinases (MMP-2 and MMP-9), where it binds to the active site and chelates the catalytic zinc ion, inhibiting their activity . Additionally, anacardic acid has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses .
Cellular Effects
Anacardic acid exerts various effects on different cell types and cellular processes. It has been shown to inhibit the growth of estrogen receptor α-positive MCF-7 breast cancer cells and triple-negative MDA-MB-231 breast cancer cells . Anacardic acid influences cell signaling pathways by inhibiting the activation of NF-κB, leading to reduced inflammation and cell proliferation . It also affects gene expression by inhibiting histone acetyltransferases, resulting in altered transcriptional activity . Furthermore, anacardic acid impacts cellular metabolism by inhibiting lipid biosynthesis and increasing endoplasmic reticulum stress .
Molecular Mechanism
The molecular mechanism of anacardic acid involves several key interactions. It inhibits histone acetyltransferases, leading to reduced acetylation of histones and altered gene expression . Anacardic acid also binds to the active site of matrix metalloproteinases, chelating the catalytic zinc ion and inhibiting their activity . Additionally, it inhibits the activation of NF-κB, which reduces inflammation and cell proliferation . These interactions collectively contribute to the compound’s anti-inflammatory, anticancer, and antimicrobial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anacardic acid have been observed to change over time. Stability studies have shown that anacardic acid-based formulations remain stable for up to 28 days in aqueous solutions . Over time, anacardic acid can degrade, leading to reduced biological activity . Long-term studies have demonstrated that anacardic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and inflammation .
Dosage Effects in Animal Models
The effects of anacardic acid vary with different dosages in animal models. In mouse models, anacardic acid has been shown to exhibit anti-inflammatory and antinociceptive activities at doses of 10, 25, and 50 mg/kg . At a dose of 25 mg/kg, anacardic acid significantly reduces edema and leukocyte migration, indicating its anti-inflammatory properties . Higher doses may lead to toxic effects, including oxidative stress and potential damage to cellular components .
Metabolic Pathways
Anacardic acid is involved in several metabolic pathways. It has been shown to inhibit lipid biosynthesis and increase endoplasmic reticulum stress in breast cancer cells . Anacardic acid also affects the pentose phosphate pathway, citric acid cycle, and glutathione metabolism . These metabolic changes contribute to the compound’s ability to inhibit cell proliferation and induce cell death in cancer cells.
Transport and Distribution
Anacardic acid is transported and distributed within cells and tissues through various mechanisms. It can form stable vesicular nanosystems when combined with cholesterol, which enhances its stability and bioavailability . Anacardic acid is also known to interact with transporters and binding proteins that facilitate its distribution within cells . These interactions influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of anacardic acid plays a crucial role in its activity and function. It has been shown to localize in the endoplasmic reticulum, where it induces stress and affects lipid biosynthesis . Anacardic acid also interacts with nuclear proteins, influencing gene expression and transcriptional activity . Additionally, it can inhibit the formation of cytoplasmic aggregates by modifying the intracellular localization of proteins such as TDP-43 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido anacárdico se puede extraer del líquido de la cáscara de la nuez de anacardo (CNSL), un subproducto agrícola del procesamiento de la nuez de anacardo. La extracción se realiza típicamente en condiciones suaves utilizando solventes como etanol o metanol. El proceso implica la separación del CNSL en sus componentes, incluyendo ácido anacárdico, cardanol y cardol .
Métodos de Producción Industrial: La producción industrial del ácido anacárdico implica la extracción del CNSL utilizando solventes o métodos de prensado en frío. El líquido extraído se somete luego a procesos de purificación para aislar el ácido anacárdico. Este método es respetuoso con el medio ambiente y se alinea con los principios de la química verde .
Tipos de Reacciones:
Oxidación: El ácido anacárdico puede sufrir reacciones de oxidación, lo que lleva a la formación de quinonas y otros derivados oxidados.
Reducción: La reducción del ácido anacárdico puede producir cardanol, un compuesto con actividad reducida en comparación con el ácido.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes para reacciones de sustitución.
Principales Productos Formados:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Cardanol.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Cardanol: A reduced form of anacardic acid with similar but less potent biological activities.
Cardol: Another phenolic compound found in CNSL with distinct chemical properties.
Urushiol: An acid form of urushiol, causing allergic skin reactions.
Uniqueness: Anacardic acid is unique due to its combination of phenolic and carboxylic functional groups, along with a long alkyl side chain. This structure imparts a wide range of biological activities and makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
2-hydroxy-6-pentadecylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFWQBGTDJIESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168078 | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16611-84-0, 11034-77-8 | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016611840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16611-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anacardic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anacardic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H693KBS2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92.5 - 93 °C | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















